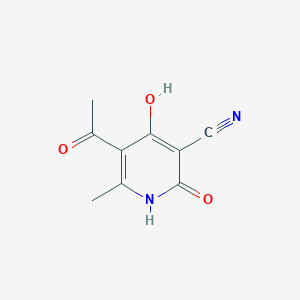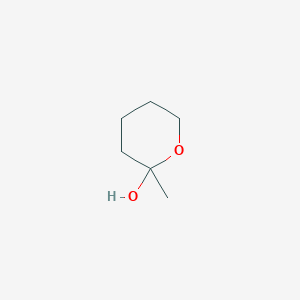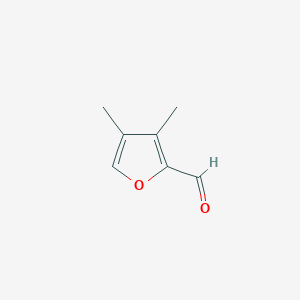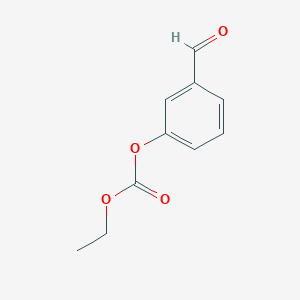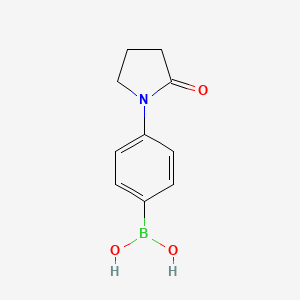
3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 3-position and a trimethylsilyl-ethynyl group at the 5-position of the pyridine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and trimethylsilylacetylene.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction.
Procedure: The 3-fluoropyridine is reacted with trimethylsilylacetylene in the presence of a base, such as triethylamine, and a palladium catalyst. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate.
Coupling Reactions: Reagents include palladium catalysts, such as palladium(II) acetate, and bases like triethylamine. The reactions are usually carried out under an inert atmosphere at elevated temperatures.
Oxidation and Reduction: Oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and trimethylsilyl-ethynyl group can influence the compound’s reactivity and binding affinity to target molecules. The exact mechanism depends on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
- 3-Fluoro-5-((trimethylsilyl)ethynyl)picolinonitrile
- 3-((Trimethylsilyl)ethynyl)pyridine
- 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Uniqueness
3-Fluoro-5-((trimethylsilyl)ethynyl)pyridine is unique due to the presence of both a fluorine atom and a trimethylsilyl-ethynyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H12FNSi |
|---|---|
分子量 |
193.29 g/mol |
IUPAC 名称 |
2-(5-fluoropyridin-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)5-4-9-6-10(11)8-12-7-9/h6-8H,1-3H3 |
InChI 键 |
YLPHXFCHWDGOOT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CC(=CN=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)

![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)
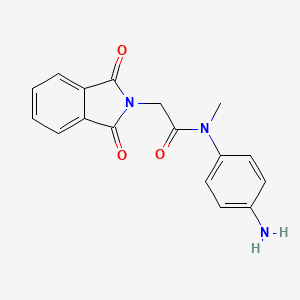
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(6-bromo-2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B13991204.png)

